Ethyl chlorodifluoroacetate

Organofluorine Chemistry Reformatsky Reaction Reagent Cost Analysis

Ethyl chlorodifluoroacetate (ECDFA) is the economical choice for Reformatsky-type reactions and difluorocarbene (:CF₂) generation—delivering comparable reactivity to ethyl bromodifluoroacetate at a significantly lower cost. This advantage makes ECDFA the preferred reagent for budget-sensitive R&D and scalable processes in pharmaceutical and agrochemical intermediate production. Unlike ethyl difluoroacetate (which cannot generate difluorocarbene) or iodo-analogs (which alter radical reaction pathways), ECDFA uniquely enables gem-difluoromethylene (CF₂) incorporation into targets such as 2,2-difluoroaziridines and 3-gem-difluoro-2-ethoxy allylic alcohols. Select ECDFA for reliable, cost-optimized fluorinated building block synthesis.

Molecular Formula C4H5ClF2O2
Molecular Weight 158.53 g/mol
CAS No. 383-62-0
Cat. No. B1584493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl chlorodifluoroacetate
CAS383-62-0
Molecular FormulaC4H5ClF2O2
Molecular Weight158.53 g/mol
Structural Identifiers
SMILESCCOC(=O)C(F)(F)Cl
InChIInChI=1S/C4H5ClF2O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3
InChIKeyGVCAWQUJCHZRCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Chlorodifluoroacetate (CAS 383-62-0): A Cost-Effective Difluorocarbene and Reformatsky Reagent for Fluorinated Building Block Procurement


Ethyl chlorodifluoroacetate (ECDFA, CAS 383-62-0) is a halogenated ester belonging to the α,α-dihaloacetate class, characterized by a geminal chloro-difluoro motif (ClCF₂CO₂Et) [1]. It exists as a colorless liquid with a boiling point of 96–97.5 °C and a density of 1.252 g/mL at 25 °C . This compound functions predominantly as a precursor to difluorocarbene (:CF₂) and as a substrate in Reformatsky-type reactions, enabling the introduction of the valuable CF₂ group into organic frameworks [2].

Why Ethyl Chlorodifluoroacetate Cannot Be Casually Substituted: Key Differentiators from Common α,α-Dihaloacetate Analogs


Within the α,α-dihaloacetate family, seemingly minor atomic substitutions drastically alter cost, reactivity, and reaction outcomes, making simple one-for-one replacement untenable. While ethyl bromodifluoroacetate is a historical standard for Reformatsky reactions, its significantly higher cost often prohibits its use at scale, directly leading researchers to adopt ECDFA as a more economical alternative [1]. Conversely, replacing the chlorine atom with hydrogen in ethyl difluoroacetate eliminates the compound's ability to generate difluorocarbene, a key reactive intermediate for many valuable transformations [2]. Furthermore, comparative radical addition studies reveal that the halogen identity (Cl vs. Br vs. I) directly dictates the reaction pathway and final product distribution, preventing interchangeable use in complex synthetic sequences [3].

Quantitative Evidence Guide: Verifying the Unique Value Proposition of Ethyl Chlorodifluoroacetate


Superior Cost Efficiency in Reformatsky Reactions Compared to the Bromo Analog

A primary driver for selecting ECDFA is its economic advantage over the more traditional ethyl bromodifluoroacetate. In a head-to-head comparison for Reformatsky-type syntheses, ethyl chlorodifluoroacetate is explicitly identified as an 'attractive substitute' due to the 'rather expensive' nature of its brominated counterpart [1]. This cost differential is a quantifiable factor in procurement decisions for gram-to-kilogram scale synthesis, without a reported sacrifice in reaction efficacy under comparable conditions [1].

Organofluorine Chemistry Reformatsky Reaction Reagent Cost Analysis

Divergent Product Outcomes in Radical Addition vs. Bromo- and Iodo- Analogs

The choice of halogen in α,α-dihaloacetates directly controls the outcome of free radical additions. In a comparative study using sodium dithionite-initiated reactions with 4-pentenamides, ethyl iododifluoroacetate preferentially yields fluorine-containing γ-butyrolactones as the main product, whereas ethyl bromodifluoroacetate proceeds via a simple addition-debromination pathway [1]. This demonstrates that the halogen atom (Cl, Br, I) is not an inert spectator but a critical determinant of reaction mechanism and product distribution, making compounds non-interchangeable [1].

Radical Chemistry Synthetic Methodology Fluorinated Heterocycles

Distinct Photochemical Reactivity with Atmospheric Radicals vs. Chlorofluoroacetate

The reactivity of ethyl chlorodifluoroacetate with tropospheric oxidants like OH radicals and Cl atoms has been quantitatively modeled, revealing a specific kinetic profile that differs from its less-fluorinated analog. A theoretical investigation calculated the rate constants for gas-phase reactions of ECDFA with OH radical and Cl atom at 298 K [1]. This provides a measurable distinction in environmental fate and photochemical behavior compared to ethyl chlorofluoroacetate, which lacks the second fluorine atom and possesses different rate constants for these degradation pathways [2].

Atmospheric Chemistry Kinetics Computational Chemistry

Physical Property Differences for Downstream Handling and Storage vs. Ethyl Difluoroacetate

The presence of the chlorine atom in ECDFA imparts distinct physical properties that impact laboratory handling, storage, and shipping compared to its non-chlorinated analog, ethyl difluoroacetate. Ethyl chlorodifluoroacetate has a density of 1.252 g/mL and a boiling point of 96–97.5 °C . In contrast, ethyl difluoroacetate is significantly less dense (1.185 g/mL) and boils at a slightly higher temperature (99 °C) . Furthermore, ECDFA's lower flash point (18 °C) compared to ethyl difluoroacetate (25 °C) necessitates stricter flammability precautions .

Physical Chemistry Laboratory Safety Supply Chain Management

Divergent Synthetic Utility in Heterocycle Formation vs. Ethyl Chlorofluoroacetate

The degree of fluorination on the alpha-carbon determines the type of heterocyclic product that can be accessed. A synthetic study highlights that the two-step sequence starting from ethyl chlorofluoroacetate (CHFClCO₂Et) yields 2-fluoroaziridines, whereas an analogous sequence using ethyl chlorodifluoroacetate (CF₂ClCO₂Et) is required to synthesize 2,2-difluoroaziridines [1]. This demonstrates that the number of fluorine atoms is a critical structural variable that dictates the final product's composition and is not a matter of simple substitution [1].

Medicinal Chemistry Heterocycle Synthesis Fluorinated Building Blocks

Distinct Hydroperfluoroalkylation Reactivity Compared to Polyfluorinated and Non-Fluorinated Analogs

A study on DMSO-induced hydroperfluoroalkylation demonstrates that ethyl chlorodifluoroacetate participates in a broader class of radical additions, but its specific reactivity is part of a unique continuum. The paper explicitly states that ethyl chlorofluoro- (1f), chlorodifluoro- (1g) acetates, and even nonfluorinated compounds like ethyl dichloro- (1h) and chloro- (1i) acetates can undergo similar reactions [1]. This positions ECDFA within a distinct reactivity spectrum, confirming that while it shares a reaction manifold with analogs, its halogenation pattern places it at a specific point along that continuum, differentiating it from both more and less halogenated variants [1].

Fluorinated Building Blocks Radical Chemistry C-C Bond Formation

Optimal Application Scenarios for Ethyl Chlorodifluoroacetate Based on Empirical Evidence


Cost-Sensitive Synthesis of CF₂-Containing Pharmaceuticals and Agrochemicals

The cost advantage of ECDFA over ethyl bromodifluoroacetate for Reformatsky-type reactions makes it the preferred reagent for projects with tight budgets or for developing scalable processes where reagent expense is a major cost driver [1]. This is particularly relevant for the production of fluorinated intermediates for pharmaceuticals and agrochemicals, where the introduction of a gem-difluoro group is a common structural modification to improve metabolic stability or bioavailability .

Targeted Synthesis of gem-Difluorinated Heterocycles and Allylic Alcohols

When the synthetic target specifically requires a gem-difluoromethylene (CF₂) group, ECDFA is the required starting material. Evidence shows its utility in preparing 2,2-difluoroaziridines, a class of compounds inaccessible from mono-fluorinated analogs like ethyl chlorofluoroacetate [1]. Similarly, ECDFA serves as a starting reagent for the synthesis of 3-gem-difluoro-2-ethoxy allylic alcohols, a specific structural motif used in further transformations .

Research Requiring Predictable Radical-Mediated Reaction Pathways

For projects involving free radical chemistry, the choice of ECDFA over its bromo- or iodo- analogs is not trivial. Comparative data shows that halogen identity dictates the product outcome in radical additions, with each analog leading to a distinct major product [1]. ECDFA must be selected to achieve a specific reaction pathway and avoid the formation of byproducts (like γ-butyrolactones from the iodo analog) that would complicate purification and reduce yield [1].

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